molecular formula C15H14F3NO B13601284 2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol

2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol

Cat. No.: B13601284
M. Wt: 281.27 g/mol
InChI Key: QXYPNQIILYYOGA-UHFFFAOYSA-N
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Description

2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol is an organic compound with the molecular formula C15H14F3NO. This compound is characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethyl-substituted phenyl ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzaldehyde and 2-bromo-1-phenylethanone.

    Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 2-bromo-1-phenylethanone with magnesium in anhydrous ether.

    Addition Reaction: The Grignard reagent is then added to 4-(trifluoromethyl)benzaldehyde, resulting in the formation of an intermediate compound.

    Reduction: The intermediate compound is reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives.

Scientific Research Applications

2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol
  • 2-Amino-2-(4-fluorophenyl)ethanol
  • 2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethanol

Uniqueness

2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol is unique due to the presence of both the trifluoromethyl group and the phenyl ring, which impart distinct chemical and physical properties. These features make it particularly useful in applications requiring specific interactions with biological targets or unique reactivity in chemical synthesis.

Properties

Molecular Formula

C15H14F3NO

Molecular Weight

281.27 g/mol

IUPAC Name

2-amino-2-[2-[4-(trifluoromethyl)phenyl]phenyl]ethanol

InChI

InChI=1S/C15H14F3NO/c16-15(17,18)11-7-5-10(6-8-11)12-3-1-2-4-13(12)14(19)9-20/h1-8,14,20H,9,19H2

InChI Key

QXYPNQIILYYOGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)C(CO)N

Origin of Product

United States

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